molecular formula C11H11FINO B3096385 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine CAS No. 1281079-01-3

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine

Cat. No.: B3096385
CAS No.: 1281079-01-3
M. Wt: 319.11
InChI Key: WWLJJDHRGWXHKZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzoyl group substituted with fluorine and iodine atoms

Preparation Methods

The synthesis of 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the iodination of a fluorobenzene derivative to form 5-fluoro-2-iodobenzoyl chloride.

    Coupling with Pyrrolidine: The benzoyl chloride intermediate is then reacted with pyrrolidine under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the benzoyl group.

    Coupling Reactions: The fluorine and iodine substituents make the compound suitable for cross-coupling reactions, such as Suzuki and Heck reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers use this compound to study the effects of fluorine and iodine substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-iodobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Fluoro-2-iodobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-chlorobenzoyl)pyrrolidine: This compound has a chlorine atom instead of iodine, leading to different reactivity and applications.

    1-(5-Fluoro-2-bromobenzoyl)pyrrolidine:

    1-(5-Fluoro-2-methylbenzoyl)pyrrolidine: The methyl group provides different steric and electronic effects compared to halogen substituents.

The uniqueness of this compound lies in the combination of fluorine and iodine, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-fluoro-2-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLJJDHRGWXHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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